4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole
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Overview
Description
4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole is a complex organic compound characterized by its unique structure, which includes two oxazole rings and multiple isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazole rings, which can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids. The isopropyl groups are introduced through alkylation reactions using isopropyl halides under basic conditions. The final step involves the coupling of the two oxazole rings through a condensation reaction, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the oxazole rings into more saturated structures.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines or thiols.
Major Products
Scientific Research Applications
4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- **4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]butan-2-yl}-4,5-dihydro-1,3-oxazole
- **4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]hexan-2-yl}-4,5-dihydro-1,3-oxazole
Uniqueness
The uniqueness of 4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole lies in its specific arrangement of oxazole rings and isopropyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
480444-11-9 |
---|---|
Molecular Formula |
C17H30N2O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(4S)-4-propan-2-yl-2-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H30N2O2/c1-7-8-17(6,15-18-13(9-20-15)11(2)3)16-19-14(10-21-16)12(4)5/h11-14H,7-10H2,1-6H3/t13-,14?,17?/m1/s1 |
InChI Key |
ZGUBAJRGAJPIRE-TUBUQKNSSA-N |
Isomeric SMILES |
CCCC(C)(C1=N[C@H](CO1)C(C)C)C2=NC(CO2)C(C)C |
Canonical SMILES |
CCCC(C)(C1=NC(CO1)C(C)C)C2=NC(CO2)C(C)C |
Origin of Product |
United States |
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